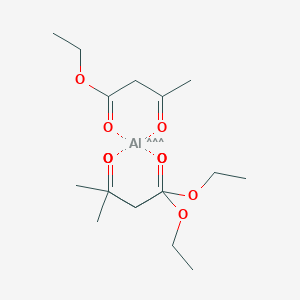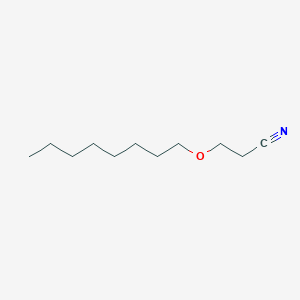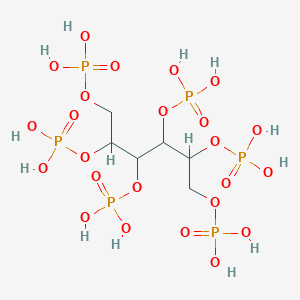
Tris(ethylacetoacetato)aluminium
Descripción general
Descripción
Tris(ethylacetoacetato)aluminium, also known as Aluminium tris(ethyl acetoacetate), is a chemical compound with the molecular formula C18H27AlO9 and a molecular weight of 414.39 . It is a white to light yellow powder or crystal .
Synthesis Analysis
Tris(ethylacetoacetato)aluminium has been prepared starting from industrial alum, Al2(SO4)3.16H2O . The preparation and characterization of this compound have been carried out using 1H and 13C nuclear magnetic resonance spectroscopy, scanning electron microscopy, and X-ray powder diffraction .Molecular Structure Analysis
The compound has been found to exist as two stereoisomeric complexes in solution: meridional and facial . The crystal structure of Al(C6H9O3)3 has been determined from X-ray powder diffraction data .Chemical Reactions Analysis
The compound is used as a precursor in the vapor deposition of aluminum oxide . It is also known to undergo keto-enol isomerization .Physical And Chemical Properties Analysis
Tris(ethylacetoacetato)aluminium has a melting point of 76℃ and a boiling point of 194~194.5℃/8mm . It has a vapor pressure of 0Pa at 25℃ . The compound is soluble in water, with a solubility of 486.2mg/L at 23℃ .Aplicaciones Científicas De Investigación
- Field : Structural Chemistry .
- Application : Tris(acetylacetonato)aluminium(III) compounds were among the earliest metal compounds recognized in coordination compounds . They were significantly investigated during WWII for their potential use in isotope separation, especially uranium, due to their unexpected volatility .
- Method : Much research was carried out over the years, but unfortunately, very little information was published on the syntheses and crystallization methods used in the preparation of the crystalline samples .
- Results : The results of these studies, covering over 100 samples, are detailed in the referenced research .
- Field : Sol-Gel Science and Technology .
- Application : Tris(ethylacetoacetato)aluminium(III) has been prepared and characterized for its structural properties .
- Method : The compound was characterized by means of 1H and 13C nuclear magnetic resonance spectroscopy, scanning electron microscopy, and X-ray powder diffraction (XRPD) . It was determined that two stereoisomeric complexes can be distinguished in the solution: meridional and facial .
- Results : The crystal structure of Al(C6H9O3)3 has been determined from XRPD data .
Historical and Structural Study
Structural Investigation
Safety And Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/3C6H10O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*3-4H2,1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUXGOUOHYLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30AlO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(ethylacetoacetato)aluminium | |
CAS RN |
15306-17-9 | |
| Record name | Aluminum,O3)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)






![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)




